molecular formula C11H22ClNO2 B12373273 (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride

(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride

Cat. No.: B12373273
M. Wt: 235.75 g/mol
InChI Key: DOGUQADNNOKYBX-VDOXMPJBSA-N
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Description

Taltobulin intermediate-5 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. This compound is crucial in the preparation of antibody-drug conjugates, where it serves as a cytotoxic payload .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-5 involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of specific amino acids and other organic compounds under controlled conditions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired intermediate structure.

    Purification: The intermediate is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods: Industrial production of Taltobulin intermediate-5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Taltobulin intermediate-5 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions are various derivatives of Taltobulin intermediate-5, which are further used in the synthesis of Taltobulin .

Scientific Research Applications

Taltobulin intermediate-5 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes, particularly in disrupting microtubule dynamics.

    Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Taltobulin intermediate-5 exerts its effects by inhibiting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division and other cellular processes. By disrupting tubulin polymerization, Taltobulin intermediate-5 causes mitotic arrest and induces apoptosis. This mechanism makes it a potent cytotoxic agent, particularly useful in cancer therapy .

Comparison with Similar Compounds

    Hemiasterlin: A natural product with similar tubulin-inhibiting properties.

    Vinblastine: Another tubulin inhibitor used in cancer therapy.

    Paclitaxel: Promotes tubulin polymerization but also disrupts microtubule dynamics.

Uniqueness: Taltobulin intermediate-5 is unique due to its synthetic origin and specific modifications that enhance its potency and reduce its interaction with multidrug resistance proteins. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl (E,4R)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1

InChI Key

DOGUQADNNOKYBX-VDOXMPJBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@@H](C(C)C)NC)/C.Cl

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)NC)C.Cl

Origin of Product

United States

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